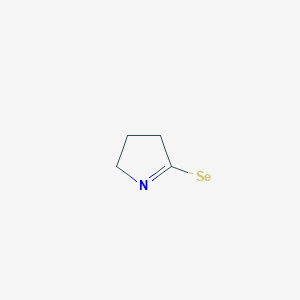

Pyrrolidine-2-selone

Description

Properties

CAS No. |

23164-74-1 |

|---|---|

Molecular Formula |

C4H6NSe |

Molecular Weight |

147.07 g/mol |

InChI |

InChI=1S/C4H6NSe/c6-4-2-1-3-5-4/h1-3H2 |

InChI Key |

FLQLRJASRVUWOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-2-selone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the incorporation of selenium into the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-2-selone undergoes various chemical reactions, including:

Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert this compound back to pyrrolidine by removing the selenium atom.

Substitution: The selenium atom can be substituted with other heteroatoms or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Pyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolidine-2-selone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: Studies have explored its potential as an antioxidant due to the unique redox properties of selenium.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs with anticancer or antimicrobial properties.

Industry: this compound is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which pyrrolidine-2-selone exerts its effects is primarily related to the redox activity of the selenium atom. Selenium can undergo oxidation and reduction cycles, which can influence various biochemical pathways. In medicinal applications, this compound may interact with cellular thiols and other redox-active molecules, modulating oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Pyrrolidin-2-one (C=O)

- Structure : A lactam with a carbonyl oxygen at the 2-position.

- Key Properties : High polarity, stability due to resonance, and involvement in hydrogen bonding.

- Biological Relevance : Found in L-proline and hydroxyproline, critical for collagen stability (30% of collagen composition) .

- Applications : Used in peptide synthesis and as a scaffold for pharmaceuticals.

Contrast with Pyrrolidine-2-selone :

- The C=Se bond in this compound is longer (1.88 Å vs. 1.23 Å for C=O), reducing resonance stabilization but enhancing nucleophilicity.

- Selenium’s redox activity may enable catalytic or antioxidant roles absent in oxygen analogs.

Pyrrolidine-2-thione (C=S)

- Structure : Features a thiocarbonyl group.

- Key Properties : Lower polarity than pyrrolidin-2-one, with stronger π-conjugation due to sulfur’s electronegativity.

- Applications: Used in coordination chemistry and as intermediates in organocatalysis.

Contrast with this compound :

- The C=Se bond is more polarizable, which could enhance charge-transfer interactions in biological systems.

Fluorinated Pyrrolidines (e.g., Fluorolintane)

Contrast with this compound :

- While fluorinated derivatives prioritize lipophilicity, the selone’s polar C=Se group may limit CNS uptake but favor interactions with selenoproteins or redox enzymes.

Pyrrolidine-2,3-dione Derivatives

Contrast with this compound :

Data Table: Structural and Functional Comparison

*Data inferred from structural analogs.

Research Findings and Hypotheses

- Synthetic Accessibility : Methods for pyrrolidine-2-carboxamides (e.g., HATU-mediated coupling in ) suggest pathways for selone synthesis via selenium incorporation .

- Antimicrobial Potential: Analogous to pyrrolidine-2,3-diones, selone derivatives may exhibit enhanced activity due to selenium’s electrophilicity and redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.